2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride
CAS No.: 1296224-75-3
Cat. No.: VC2578889
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1296224-75-3 |
|---|---|
| Molecular Formula | C13H18ClN3 |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | 2-[4-(aminomethyl)piperidin-1-yl]benzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C13H17N3.ClH/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15;/h1-4,11H,5-9,14H2;1H |
| Standard InChI Key | PIDMIFHQJMITKT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl |
| Canonical SMILES | C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl |
Introduction
Chemical Structure and Properties
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride consists of a benzonitrile core substituted at the ortho position with a piperidinyl group. The piperidine ring contains an aminomethyl substituent at the 4-position. As a hydrochloride salt, the compound has enhanced solubility in aqueous solutions compared to its free base form, which is advantageous for pharmaceutical applications.
Structural Components
The compound can be broken down into several key structural components:
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A benzonitrile core (featuring a cyano group -CN)
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A piperidine ring (saturated 6-membered nitrogen-containing heterocycle)
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An aminomethyl substituent at the 4-position of the piperidine
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A hydrochloride salt form
Physical and Chemical Properties
Based on its structural elements, the compound is expected to have the following properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H18ClN3 |
| Molecular Weight | Approximately 251.8 g/mol |
| Appearance | Crystalline solid (typical for similar hydrochloride salts) |
| Solubility | Enhanced water solubility compared to free base |
| pKa | Anticipated to have multiple ionizable centers |
| Stability | Relatively stable under standard conditions |
The presence of the hydrochloride salt enhances the compound's aqueous solubility and stability, which is critical for pharmaceutical applications.
Synthesis Methods
General Synthetic Approach
The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride typically involves a multi-step process, beginning with the preparation of the free base followed by salt formation.
Free Base Synthesis
One common synthetic route for the free base involves the reaction of 2-fluorobenzonitrile with 4-(aminomethyl)piperidine under nucleophilic aromatic substitution conditions. The reaction proceeds via the following general steps:
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Nucleophilic attack by the piperidine nitrogen on the 2-fluorobenzonitrile
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Displacement of the fluoride leaving group
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Formation of the carbon-nitrogen bond between the piperidine and benzonitrile
This reaction typically requires:
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An appropriate solvent (e.g., DMF, DMSO)
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Mild to moderate heating (70-120°C)
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Presence of a base (e.g., K₂CO₃, triethylamine) to neutralize the HF byproduct
Hydrochloride Salt Formation
The conversion of the free base to its hydrochloride salt is generally accomplished through:
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Dissolution of the free base in an appropriate organic solvent (e.g., diethyl ether, ethanol)
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Treatment with anhydrous HCl or HCl in dioxane
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Precipitation of the hydrochloride salt
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Filtration and purification by recrystallization
This salt formation enhances the compound's solubility profile for pharmaceutical applications, similar to other benzonitrile-containing compounds with amine functionalities.
Analytical Characterization
Spectroscopic Analysis
The compound can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would show characteristic signals for:
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Aromatic protons of the benzonitrile moiety (δ 7.0-8.0 ppm)
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Piperidine ring protons (δ 1.5-3.5 ppm)
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Aminomethyl protons (δ 2.5-3.0 ppm)
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NH₂ protons (broad signal, position dependent on solvent)
¹³C NMR would display signals for:
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Cyano carbon (δ ~115-120 ppm)
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Aromatic carbons (δ 120-150 ppm)
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Piperidine ring carbons (δ 25-50 ppm)
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Aminomethyl carbon (δ ~45 ppm)
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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C≡N stretching (~2200-2240 cm⁻¹)
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N-H stretching (~3300-3500 cm⁻¹)
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C-H stretching (~2800-3000 cm⁻¹)
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Aromatic C=C stretching (~1600 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used to assess the purity of the compound. For compounds with similar structures, silica gel chromatography with appropriate solvent systems (e.g., dichloromethane/methanol mixtures) is typically employed.
Structure-Activity Relationships
Key Pharmacophores
The structural features that may contribute to biological activity include:
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The benzonitrile core, which can engage in hydrogen bonding and π-π interactions with target proteins
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The piperidine ring, a common motif in numerous pharmaceuticals that can interact with various receptors
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The aminomethyl group, which introduces a basic center capable of ionic interactions
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The ortho-arrangement of substituents on the benzene ring, which creates a specific spatial orientation of functional groups
Comparison with Related Compounds
Similar compounds have demonstrated diverse biological activities. For instance, piperidine-containing structures are found in numerous pharmaceutical agents targeting various conditions. The benzonitrile group is also present in several bioactive compounds, contributing to their efficacy through specific interactions with biological targets.
Pharmaceutical Applications
Formulation Considerations
As a hydrochloride salt, the compound offers advantages for pharmaceutical formulation:
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Enhanced aqueous solubility compared to the free base
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Improved stability for storage and handling
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Better bioavailability due to improved dissolution characteristics
These properties make hydrochloride salts preferred in many pharmaceutical applications.
Analytical Methods for Detection and Quantification
Chromatographic Methods
For quantitative analysis, HPLC methods with UV detection are commonly employed. A typical method might include:
| Parameter | Specification |
|---|---|
| Column | C18 reverse phase, 150 × 4.6 mm, 5 μm |
| Mobile Phase | Mixture of acetonitrile and phosphate buffer (pH 3.0-4.0) |
| Detection | UV at 220-240 nm (targeting the benzonitrile chromophore) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 μL |
| Run Time | 10-15 minutes |
| Condition | Recommendation |
|---|---|
| Temperature | Store at 2-8°C (refrigerated) |
| Container | Tightly closed in amber glass container |
| Protection | Protect from light and moisture |
| Shelf Life | Typically 2-3 years under recommended conditions |
Research Applications
As a Synthetic Intermediate
The compound may serve as a valuable intermediate in organic synthesis due to:
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The reactivity of the cyano group, which can be converted to various functionalities
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The aminomethyl group, which can undergo further derivatization
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The piperidine nitrogen, which can be functionalized
As a Pharmacological Tool
Compounds with similar structures have been utilized as:
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Receptor ligands in binding studies
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Probes for structure-activity relationship studies
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Lead compounds for drug discovery programs
These applications leverage the compound's structural features to interact with specific biological targets.
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